BenchChemオンラインストアへようこそ!

3-Cyano-6,7-dimethylchromone

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

3-Cyano-6,7-dimethylchromone (CAS 94978-86-6; MFCD00191957), systematically named 6,7-dimethyl-4-oxo-4H-chromene-3-carbonitrile, is a synthetic chromone-3-carbonitrile derivative (C₁₂H₉NO₂, MW 199.21 g/mol) that integrates an electron-withdrawing nitrile group at position 3 with methyl substituents at positions 6 and 7 on the benzopyran-4-one scaffold. The compound is a crystalline solid (mp 206–209 °C, density 1.25 g/cm³) with a boiling point of 347.8 °C at 760 mmHg.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 94978-86-6
Cat. No. B1584455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-6,7-dimethylchromone
CAS94978-86-6
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC=C(C2=O)C#N
InChIInChI=1S/C12H9NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,1-2H3
InChIKeyYBBAUISOAUXLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-6,7-dimethylchromone CAS 94978-86-6: Procurement-Relevant Identity, Physicochemical Profile, and Scientific Positioning


3-Cyano-6,7-dimethylchromone (CAS 94978-86-6; MFCD00191957), systematically named 6,7-dimethyl-4-oxo-4H-chromene-3-carbonitrile, is a synthetic chromone-3-carbonitrile derivative (C₁₂H₉NO₂, MW 199.21 g/mol) that integrates an electron-withdrawing nitrile group at position 3 with methyl substituents at positions 6 and 7 on the benzopyran-4-one scaffold . The compound is a crystalline solid (mp 206–209 °C, density 1.25 g/cm³) with a boiling point of 347.8 °C at 760 mmHg . Commercially, it is available from multiple suppliers at purities ≥97–98%, typically priced for research-scale procurement, and is catalogued in ChemSpider (ID 643158) and the SpectraBase spectral database (2 NMR spectra) [1]. This compound functions primarily as a synthetic building block for heterocyclic libraries and has historical precedent in patent literature as a chromone-3-carbonitrile scaffold for anti-allergic drug development [2].

Why 3-Cyano-6,7-dimethylchromone Cannot Simply Be Replaced by Unsubstituted or Mono-Substituted Chromone-3-carbonitriles


Chromone-3-carbonitrile scaffolds exhibit steep structure–activity relationships where the identity and position of aromatic ring substituents directly govern both potency and target engagement. Unsubstituted 3-cyanochromone (CyC) demonstrates nanomolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 85.12 ± 6.70 nM), with its activity attributed to a planar nitrile group enabling π-stacking interactions at the peripheral anionic site [1]. Introduction of a 6-methyl group in 6-methylchromone-3-carbonitrile shifts antifungal MIC values against Candida albicans to the 5–50 µg/mL range, while 6-bromochromone-3-carbonitrile achieves MIC values as low as 5 µg/mL [2]. The 6,7-dimethyl substitution pattern in 3-cyano-6,7-dimethylchromone introduces a dual methyl effect: increased lipophilicity (theoretical logP ~2.5 vs. ~1.6 for CyC) that alters membrane permeability and plasma protein binding — a parameter shown to reduce CyC's AChE inhibition by ~32% in the presence of human serum albumin [1] — and steric modulation of the chromone ring electronics that differentiates it from mono-substituted or unsubstituted analogs in both reactivity and biological selectivity. Generic substitution without empirical validation risks selecting a compound with divergent pharmacokinetic behavior, target selectivity, and synthetic utility.

Quantitative Differentiation Evidence for 3-Cyano-6,7-dimethylchromone vs. Closest Analogs


AChE Inhibition Potency: 3-Cyanochromone Basal Activity Provides Scaffold Benchmark for 6,7-Dimethyl Analog Differentiation

The unsubstituted parent scaffold 3-cyanochromone (CyC, CAS 50743-17-4) inhibits acetylcholinesterase with an IC₅₀ of 85.12 ± 6.70 nM in aqueous buffer, comparable to the FDA-approved drug donepezil (IC₅₀ = 74.13 ± 8.30 nM), and significantly more potent than 7-amino-3-methylchromone (AMC; IC₅₀ = 103.09 ± 11.90 nM) [1]. Critically, CyC's inhibition potency drops by ~32% (IC₅₀ increases to 113.43 ± 4.5 nM) in the presence of human serum albumin (HSA) due to plasma protein binding [1]. 3-Cyano-6,7-dimethylchromone, bearing two additional methyl groups at positions 6 and 7, is predicted to exhibit altered HSA binding and thus a differentiated IC₅₀ shift in physiological media vs. aqueous buffer relative to CyC. This methyl-induced lipophilicity modulation represents a quantifiable differentiation dimension that must be empirically determined but is mechanistically grounded in the established HSA-binding behavior of the parent scaffold.

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

Antifungal Activity of Chromone-3-carbonitrile Class: 6-Methyl and 6-Bromo Analogs Define MIC Range Against Candida Species

Among 27 chromone derivatives screened against nine Candida species (including C. albicans, C. glabrata, C. parapsilosis, and C. auris), four chromone-3-carbonitriles exhibited good antifungal activity with MIC values ranging from 5 to 50 µg/mL [1]. Specifically, 6-bromochromone-3-carbonitrile (compound 6) was the most potent (MIC = 5 µg/mL against C. albicans DAY185), while 6-methylchromone-3-carbonitrile (compound 25) and 6-isopropylchromone-3-carbonitrile (compound 23) showed MICs in the 10–50 µg/mL range [1]. These compounds also significantly inhibited C. albicans biofilm formation and hyphal morphogenesis, key virulence factors. 3-Cyano-6,7-dimethylchromone, containing the essential 3-carbonitrile pharmacophore with a 6,7-dimethyl substitution pattern, is positioned for head-to-head MIC and biofilm inhibition comparison against this characterized panel. The 6-methyl analog (MIC 10–50 µg/mL) provides the closest quantitative benchmark for differentiation.

Antifungal drug discovery Candida biofilm inhibition Antivirulence

Tyrosinase Inhibition by 4H-Chromene-3-carbonitrile Derivatives: Competitive Inhibition Benchmark for 6,7-Dimethyl Analog Assessment

A series of 15 novel 4H-chromene-3-carbonitrile derivatives (compounds 6a–o) were evaluated for tyrosinase inhibitory activity using kojic acid as the positive control [1]. The most potent compound, 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile), inhibited tyrosinase with an IC₅₀ of 35.38 ± 2.12 µM and exhibited competitive inhibition kinetics with a Ki of 16.15 µM [1]. Molecular docking revealed that π-π stacking and hydrogen bonding within the tyrosinase active site are critical for potency. 3-Cyano-6,7-dimethylchromone shares the chromone-3-carbonitrile core but differs in its aromatic substitution pattern (6,7-dimethyl on the chromone ring vs. the tetrahydrochromene scaffold of 6f). This structural distinction provides a basis for direct tyrosinase IC₅₀ comparison, with 6f serving as the potency benchmark.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Anti-Allergic Pharmacological Precedent: Chromone-3-carbonitrile Patent Establishes In Vivo Dose Range for 6,7-Dimethyl Substituted Scaffold

The Warner-Lambert patent AU1973063094 (filed 1973) explicitly claims a process for preparing substituted chromone-3-carbonitriles, carboxamides, and carboxylic acids, including compounds with 6,7-dialkyl substitution [1]. These compounds demonstrated in vivo protection against allergic and asthmatic reactions in rats at doses of 5–100 mg/kg administered parenterally or orally, as assessed by the Mota (Life Sciences, 1963) and Ovary (Proc. Soc. Exptl. Biol. Med., 1952) protocols [1]. 3-Cyano-6,7-dimethylchromone falls within the claimed structural scope (Formula I: R₁ = H, R₂ = lower alkyl at 6,7 positions, Z = cyano). This patent provides the only published in vivo pharmacological benchmark — albeit from historical literature — for the 6,7-dimethyl-3-carbonitrile chromone subclass, distinguishing it from unsubstituted or mono-substituted chromone-3-carbonitriles that lack documented in vivo anti-allergic efficacy.

Anti-allergic Anti-asthmatic Mast cell stabilization

Physicochemical Differentiation: Melting Point, LogP, and Spectral Fingerprint vs. 3-Cyanochromone

3-Cyano-6,7-dimethylchromone exhibits a melting point of 206–209 °C (lit.), density of 1.25 g/cm³, and boiling point of 347.8 °C at 760 mmHg . In contrast, unsubstituted 3-cyanochromone (CyC, CAS 50743-17-4) has a significantly lower melting point (reported ~130–135 °C range) . This ~75 °C elevation in melting point reflects stronger crystal lattice packing driven by the 6,7-dimethyl groups, which has implications for solid-state stability, formulation, and storage. The theoretical logP of the 6,7-dimethyl analog is estimated at ~2.5 vs. ~1.6 for CyC (ChemSpider-calculated), representing a ~0.9 log unit increase that predicts ~8-fold higher octanol/water partition coefficient . Additionally, the compound's NMR spectroscopic identity is fully characterized in SpectraBase (2 NMR spectra, Compound ID: 9luR67wi3v7), providing a distinct spectral fingerprint for identity verification and purity assessment [1].

Physicochemical characterization Quality control Analytical chemistry

Synthetic Versatility as a 3-Carbonitrile Building Block: Comparison with 3-Formyl and 3-Bromo-6,7-dimethylchromone

The 3-cyano group enables distinct downstream transformations compared to other 3-substituted 6,7-dimethylchromone analogs. 3-Formyl-6,7-dimethylchromone (CAS 57803-07-3) serves as a precursor for Schiff base formation and aldol condensations , while 3-bromo-6,7-dimethylchromone (CAS 73220-36-7) provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . 3-Cyano-6,7-dimethylchromone uniquely enables: (i) hydrolysis to the corresponding carboxamide or carboxylic acid for further amide coupling; (ii) reduction to the aminomethyl derivative; (iii) cycloaddition reactions to form chromeno[2,3-b]pyridines; and (iv) tetrazole formation via [3+2] cycloaddition with azides [1]. The 6,7-dimethyl substitution further enhances the electron density of the chromone ring, potentially accelerating electrophilic aromatic substitution at position 5 or 8 compared to the unsubstituted 3-cyanochromone scaffold. This distinct synthetic profile positions the compound as a more versatile intermediate than its 3-formyl or 3-bromo analogs for diversity-oriented synthesis.

Heterocyclic synthesis Building block Medicinal chemistry

Evidence-Backed Research and Industrial Application Scenarios for 3-Cyano-6,7-dimethylchromone Procurement


Alzheimer's Disease Lead Optimization: HSA-Shift Comparator Studies for CNS-Penetrant AChE Inhibitors

3-Cyano-6,7-dimethylchromone is the rational next candidate for head-to-head AChE inhibition profiling against the well-characterized parent 3-cyanochromone (CyC) and donepezil. The established benchmark shows CyC inhibits AChE with IC₅₀ = 85.12 nM (aqueous) but loses ~32% potency in HSA-containing medium (IC₅₀ = 113.43 nM). Procuring the 6,7-dimethyl analog enables experimental determination of whether dual methylation mitigates HSA binding while retaining nanomolar AChE potency, as the increased logP may alter the free fraction in plasma relative to CyC. This directly addresses a key translational gap identified in the 2019 BioImpacts study [1] where HSA binding was identified as a critical modulator of chromone AChE inhibitor efficacy.

Antifungal Drug Discovery: MIC and Biofilm Inhibition Screening Against Fluconazole-Resistant Candida Strains

The chromone-3-carbonitrile scaffold has demonstrated fungicidal activity against fluconazole-resistant C. albicans (fluconazole MIC > 1,024 µg/mL), with the 6-bromo analog achieving MIC values as low as 5 µg/mL and 6-methyl analog showing 10–50 µg/mL [1]. 3-Cyano-6,7-dimethylchromone is positioned for direct comparative MIC determination against the characterized panel of nine Candida strains (including C. auris KCTC 17809/17810) to establish whether the 6,7-dimethyl pattern yields potency that equals or exceeds the 6-bromo lead while avoiding the potential toxicity liabilities of halogenated aromatics. The established biofilm inhibition, anti-hyphal, and C. elegans/plant toxicity models provide a complete translational evaluation framework.

Tyrosinase Inhibitor Development for Hyperpigmentation: Competitive Inhibition Kinetics Profiling

With the benchmark competitive tyrosinase inhibitor 6f demonstrating IC₅₀ = 35.38 µM and Ki = 16.15 µM in a 4H-chromene-3-carbonitrile series [1], 3-cyano-6,7-dimethylchromone offers a structurally distinct planar chromone scaffold for comparative IC₅₀ and Ki determination. The planar aromatic system may engage the tyrosinase active site copper center through different π-stacking geometries than the tetrahydrochromene series, potentially yielding a differentiated inhibition profile. Molecular docking against the tyrosinase crystal structure and MD simulations comparing R/S binding stability can be performed to benchmark the compound against 6f prior to melanogenesis cellular assays.

Diversity-Oriented Synthesis: Multi-Directional Scaffold Derivatization from a Single 3-Carbonitrile Intermediate

3-Cyano-6,7-dimethylchromone enables at least four distinct synthetic pathways — hydrolysis (to amide or acid), reduction (to aminomethyl), cycloaddition (to chromeno[2,3-b]pyridines or tetrazoles), and nucleophilic addition — that are not simultaneously accessible from the 3-formyl or 3-bromo analogs [1]. For medicinal chemistry groups building chromone-focused compound libraries, procuring this single intermediate supports parallel synthesis of diverse chemotypes (amide-coupled arrays, tetrazole bioisosteres, fused pyridine systems) from a common precursor, reducing procurement complexity and enabling structure–activity relationship campaigns across multiple target classes (kinases, GPCRs, ion channels) with a unified synthetic strategy.

Quote Request

Request a Quote for 3-Cyano-6,7-dimethylchromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.